
3-Methylbutyl 2-(dimethylamino)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methylbutyl 2-(dimethylamino)benzoate is an organic compound with the molecular formula C14H21NO2. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a dimethylamino group attached to a benzoate ester.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylbutyl 2-(dimethylamino)benzoate typically involves esterification reactions. One common method is the reaction between 2-(dimethylamino)benzoic acid and 3-methylbutanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
3-Methylbutyl 2-(dimethylamino)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be employed.
Major Products Formed
Oxidation: Formation of 2-(dimethylamino)benzoic acid.
Reduction: Formation of 3-methylbutyl alcohol.
Substitution: Formation of substituted benzoates.
科学的研究の応用
3-Methylbutyl 2-(dimethylamino)benzoate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the formulation of cosmetics and personal care products due to its UV-absorbing properties.
作用機序
The mechanism of action of 3-Methylbutyl 2-(dimethylamino)benzoate involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity. The ester group may undergo hydrolysis, releasing active metabolites that exert specific effects.
類似化合物との比較
Similar Compounds
- Ethyl 4-(dimethylamino)benzoate
- 2-Ethylhexyl 4-(dimethylamino)benzoate
- Padimate A
Uniqueness
3-Methylbutyl 2-(dimethylamino)benzoate is unique due to its specific ester group, which imparts distinct physicochemical properties. Compared to similar compounds, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications in various fields.
特性
CAS番号 |
82612-95-1 |
|---|---|
分子式 |
C14H21NO2 |
分子量 |
235.32 g/mol |
IUPAC名 |
3-methylbutyl 2-(dimethylamino)benzoate |
InChI |
InChI=1S/C14H21NO2/c1-11(2)9-10-17-14(16)12-7-5-6-8-13(12)15(3)4/h5-8,11H,9-10H2,1-4H3 |
InChIキー |
ARXVXVOLXMVYIT-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCOC(=O)C1=CC=CC=C1N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


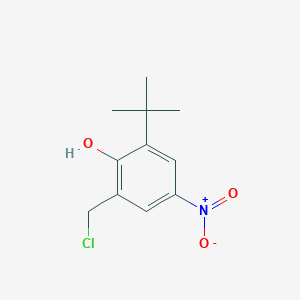

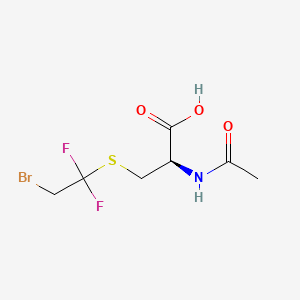

![Butyl 4-[(2-methoxyphenyl)carbamoylamino]benzoate](/img/structure/B14434094.png)

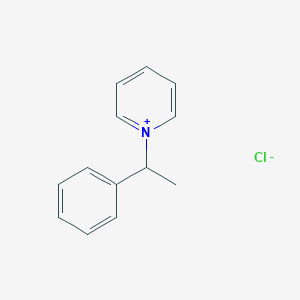
![Spiro[2.4]hept-1-ene](/img/structure/B14434106.png)
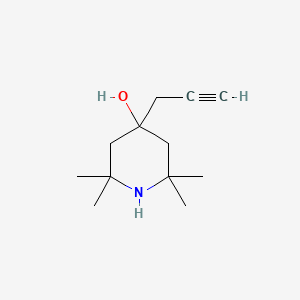
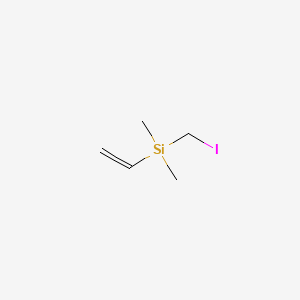


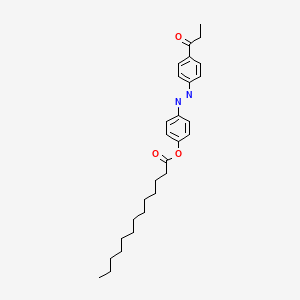
![2,7-Dimethylbicyclo[3.2.1]oct-6-en-3-one](/img/structure/B14434151.png)
